molecular formula C10H9N3O2 B14857568 2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile

2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile

Cat. No.: B14857568
M. Wt: 203.20 g/mol
InChI Key: HZCIWFCLROOFQB-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol It is characterized by the presence of an indazole ring, which is a bicyclic structure containing nitrogen atoms, and a methoxy group attached to the indazole ring

Preparation Methods

The synthesis of 2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile typically involves the reaction of 5-methoxyindazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy and nitrile groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-[(5-methoxy-1H-indazol-3-yl)oxy]acetonitrile

InChI

InChI=1S/C10H9N3O2/c1-14-7-2-3-9-8(6-7)10(13-12-9)15-5-4-11/h2-3,6H,5H2,1H3,(H,12,13)

InChI Key

HZCIWFCLROOFQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2OCC#N

Origin of Product

United States

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